8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
“8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic compound. It contains a pyrazolo[4,3-c]quinoline core, which is a bicyclic structure consisting of a pyrazole ring fused with a quinoline . The molecule also has an ethoxy group at the 8-position and a fluorophenyl group at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic pyrazolo[4,3-c]quinoline core, with the ethoxy group providing some steric bulk at the 8-position and the fluorophenyl group likely contributing to the compound’s overall polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the ethoxy group might increase the compound’s solubility in organic solvents, while the fluorophenyl group could enhance its lipophilicity .Scientific Research Applications
Synthesis and Transformations
One study explores the synthesis and transformations of quinoline derivatives, emphasizing their role as efficient fluorophores. These compounds are extensively used in biochemistry and medicine to study various biological systems, including DNA fluorophores. Quinoline derivatives, particularly aminoquinolines, are noted for their potential as antioxidants and radioprotectors. This research underscores the continuous search for new compounds that are more sensitive and selective (Aleksanyan & Hambardzumyan, 2013).
Photophysical and Electrochemical Properties
Another study examines the influence of fluorine on the photophysical and electrochemical properties of 1,3-diphenylpyrazolo[3,4-b]quinoline derivatives. It highlights how fluorine substitution modifies properties such as fluorescence quantum efficiency, absorption band position, and basicity. This research demonstrates the potential of these derivatives for applications requiring high fluorescence yield and resistance to proton donors (Szlachcic & Uchacz, 2018).
Optical and Structural Studies
The structural and optical properties of certain quinoline derivatives have been investigated, revealing their polycrystalline nature in powder form and their transition to nanocrystallites dispersed in an amorphous matrix when deposited as thin films. This research provides insights into the chemical bonds, absorption parameters, and electron transitions of these compounds, showcasing their potential in material science and photonic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Fluorescence Quenching and Recovery
A study focusing on pyrazolo[3,4-b]quinoline derivatives reveals their high efficiency as organic fluorescent materials. It details how their fluorescence remains stable under various conditions but can be efficiently quenched by protic acid, a process that is reversible and can fully recover. This finding is significant for applications in light-emitting devices, offering insights into the dynamic and static quenching mechanisms (Mu et al., 2010).
Future Directions
Future research on this compound could involve detailed synthesis and characterization studies, as well as investigations into its potential biological activity. Given the biological activity of other quinoline and pyrazole derivatives, it could be of interest in the development of new pharmaceuticals .
Mechanism of Action
Target of Action
Similar compounds have been reported to target specific proteins such as enoyl acyl carrier protein reductase (inha) in complex with n - (4-methylbenzoyl)-4-benzylpiperidine .
Mode of Action
It’s worth noting that similar compounds have been reported to inhibit bacterial dna-gyrase , which is a crucial enzyme involved in DNA replication. This inhibition can lead to the cessation of bacterial growth and replication.
Biochemical Pathways
Similar compounds have been reported to affect the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Pharmacokinetics
Similar compounds have been reported to exhibit nonlinear pharmacokinetics , which could impact their bioavailability.
Result of Action
Similar compounds have been reported to induce cell cycle arrest at g0/g1 phase , which could potentially lead to antitumor effects.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph .
properties
IUPAC Name |
8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O/c1-2-23-13-7-8-16-14(9-13)18-15(10-20-16)17(21-22-18)11-3-5-12(19)6-4-11/h3-10H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQONYHUHQYVECA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline |
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